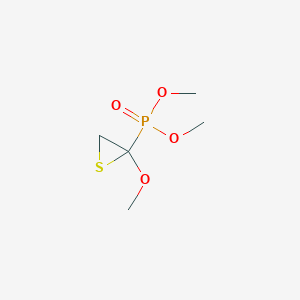
Dimethyl (2-methoxythiiran-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-methoxythiiran-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methoxythiirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2-methoxythiiran-2-yl)phosphonate typically involves the reaction of dimethyl phosphite with an appropriate thiirane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (2-methoxythiiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonate derivatives .
Scientific Research Applications
Dimethyl (2-methoxythiiran-2-yl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which dimethyl (2-methoxythiiran-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The methoxythiirane ring may also participate in nucleophilic or electrophilic interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl phosphonate
- Dimethyl (2-hydroxyethyl)phosphonate
Comparison: Dimethyl (2-methoxythiiran-2-yl)phosphonate is unique due to the presence of the methoxythiirane ring, which imparts distinct chemical properties compared to other phosphonatesIn contrast, compounds like dimethyl methylphosphonate and dimethyl phosphonate lack this ring structure, resulting in different chemical behaviors and uses .
Properties
CAS No. |
89901-43-9 |
|---|---|
Molecular Formula |
C5H11O4PS |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-2-methoxythiirane |
InChI |
InChI=1S/C5H11O4PS/c1-7-5(4-11-5)10(6,8-2)9-3/h4H2,1-3H3 |
InChI Key |
KEVWSQWHSJBQBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CS1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















